2,4-Dinitro-6-(phenylsulfanyl)benzaldehyde
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Overview
Description
2,4-Dinitro-6-(phenylsulfanyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₈N₂O₅S It is a derivative of benzaldehyde, where the benzene ring is substituted with two nitro groups at positions 2 and 4, and a phenylsulfanyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-(phenylsulfanyl)benzaldehyde typically involves the nitration of 6-(phenylsulfanyl)benzaldehyde. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 4 positions of the benzene ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration of the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitration reagents.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-6-(phenylsulfanyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 2,4-Dinitro-6-(phenylsulfanyl)benzoic acid.
Reduction: 2,4-Diamino-6-(phenylsulfanyl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitro-6-(phenylsulfanyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential to form covalent bonds with biological molecules.
Medicine: Research into its potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-6-(phenylsulfanyl)benzaldehyde depends on the specific application. In biological systems, the compound may interact with enzymes or receptors through covalent bonding or non-covalent interactions. The nitro groups can participate in redox reactions, while the phenylsulfanyl group can engage in aromatic stacking interactions or act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzaldehyde: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
2,4-Dinitrophenylhydrazine: Used primarily as a reagent for detecting carbonyl compounds, but lacks the aldehyde functionality of 2,4-Dinitro-6-(phenylsulfanyl)benzaldehyde.
6-(Phenylsulfanyl)benzaldehyde: Lacks the nitro groups, making it less reactive in redox reactions.
Uniqueness
This compound is unique due to the presence of both nitro and phenylsulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H8N2O5S |
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Molecular Weight |
304.28 g/mol |
IUPAC Name |
2,4-dinitro-6-phenylsulfanylbenzaldehyde |
InChI |
InChI=1S/C13H8N2O5S/c16-8-11-12(15(19)20)6-9(14(17)18)7-13(11)21-10-4-2-1-3-5-10/h1-8H |
InChI Key |
SXFQDAJMHUWUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2C=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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